molecular formula C7H6N2O4 B145930 2-Amino-4-nitrobenzoic acid CAS No. 619-17-0

2-Amino-4-nitrobenzoic acid

Cat. No. B145930
CAS RN: 619-17-0
M. Wt: 182.13 g/mol
InChI Key: UEALKTCRMBVTFN-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzoic acid is a compound that features both amino and nitro functional groups on a benzoic acid backbone. The presence of these groups allows for a variety of chemical reactions and interactions, making it an interesting subject for research in the field of organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves functionalization of biphenyl structures or other aromatic systems. For instance, substituted 2′-amino-biphenyl-2-ols have been used as precursors for the synthesis of functionalized 4-nitro-dibenzofurans, which involves nitration and cycloetherification reactions . Although this does not directly describe the synthesis of 2-amino-4-nitrobenzoic acid, it provides insight into the synthetic strategies that might be employed for similar compounds.

Molecular Structure Analysis

The molecular structure of 2-amino-4-nitrobenzoic acid has been determined by X-ray crystallography. The crystal structure reveals an eight-membered synthon featuring carboxylic acid dimers, which is disrupted in cocrystals, indicating the robust nature of carboxylic acid...N-pyridine hydrogen bonds . This information is crucial for understanding the compound's reactivity and potential for forming cocrystals with other molecules.

Chemical Reactions Analysis

Chemical reactions involving 2-amino-4-nitrobenzoic acid or its derivatives can be quite diverse. For example, aminobenzoic acids can react with α,β-acetylenic γ-hydroxy nitriles to afford a new class of unnatural amino acids . Additionally, the photolysis of N-2,4-dinitrophenyl-amino-acids can yield a mixture of products including nitroso-aniline and nitrobenzimidazole oxides . These studies demonstrate the reactivity of amino and nitro groups in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-nitrobenzoic acid are influenced by its molecular structure. The compound's crystal and molecular structures have been extensively studied, revealing details about its hydrogen bonding patterns and crystal packing . These properties are important for understanding the material's behavior in different environments and can affect its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Chemical Education

The synthesis of derivatives of 2-amino-4-nitrobenzoic acid, such as 4-amino-3-nitrobenzoic acid methyl ester, is used in organic chemistry education, demonstrating simple Fischer esterification reactions. This process highlights the use of color change during liquid-liquid extraction for monitoring reactions, a technique applicable in various chemical syntheses (Kam, Levonis, & Schweiker, 2020).

Crystal Engineering and Pharmaceutical Applications

2-Chloro-4-nitrobenzoic acid, a related compound, has been studied for its crystal engineering applications. The synthesis and characterization of molecular salts/cocrystals reveal insights into the importance of halogen bonds in crystal structures, which has implications in pharmaceuticals and materials science (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Solid-phase Synthesis

In the realm of medicinal chemistry, resin-bound 4-fluoro-3-nitrobenzoic acid, closely related to 2-amino-4-nitrobenzoic acid, has been used in the solid-phase synthesis of benzimidazoles, a class of compounds with significant pharmaceutical applications (Kilburn, Lau, & Jones, 2000).

Hydrogenation Studies

The hydrogenation of nitrobenzoic acid derivatives, including 4-nitrobenzoic acid to its amino counterpart, has been studied in chemical engineering. This research provides insights into multiphase flow patterns and mass transfer models, crucial for industrial chemical processes (Tsoligkas, Simmons, & Wood, 2007).

Environmental and Occupational Health

2-Amino-4-nitrobenzoic acid and similar compounds have been identified as urinary metabolites in workers exposed to nitrotoluenes, suggesting their relevance in occupational health and environmental safety studies (Jones, Sepai, Liu, Yan, & Sabbioni, 2005).

Nonlinear Optical and Biological Applications

Compounds like 2-amino 4-picolinium 4-nitrobenzoate have been explored for their nonlinear optical properties and potential biological applications. Their physicochemical properties and radical scavenging activity highlight the multifaceted applications of nitrobenzoic acid derivatives in materials science and biochemistry (Vasuki, Karunakaran, & Shanmugam, 2016).

Toxicity and Pharmaceutical Development

Studies on the synthesis, structure, and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates, including derivatives of 2-amino-4-nitrobenzoic acid, offer insights into the development of pharmaceuticals with lower toxicity. This research contributes to the design of active pharmaceutical ingredients (Crisan et al., 2017).

Luminescence in Lanthanide Ion-based Coordination Polymers

Nitrobenzoic acid ligands, including 2-amino-4-nitrobenzoic acid derivatives, have been used to create luminescent lanthanide ion-based coordination polymers. Their quantum yields and photophysical properties are significant in the field of luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).

Safety And Hazards

2-Amino-4-nitrobenzoic acid is considered hazardous. It is harmful if swallowed, may cause respiratory irritation, causes skin irritation, and causes serious eye irritation .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of 2-Amino-4-nitrobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

properties

IUPAC Name

2-amino-4-nitrobenzoic acid
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InChI

InChI=1S/C7H6N2O4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)
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InChI Key

UEALKTCRMBVTFN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)O
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Molecular Formula

C7H6N2O4
Record name 4-NITROANTHRANILIC ACID
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DSSTOX Substance ID

DTXSID8020963
Record name 4-Nitroanthranilic acid
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Molecular Weight

182.13 g/mol
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Physical Description

4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992), Orange solid; [HSDB]
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER & ACETONE; SOL IN XYLENE
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Vapor Pressure

0.00000293 [mmHg]
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Product Name

4-Nitroanthranilic acid

Color/Form

ORANGE PRISMS (DIL ALCOHOL)

CAS RN

619-17-0
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Record name 2-Amino-4-nitrobenzoic acid
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Melting Point

514 to 518 °F (decomposes) (NTP, 1992), 269 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
JL Wardell, ERT Tiekink - Journal of Chemical Crystallography, 2011 - Springer
… In continuation of ongoing studies of cocrystal formation involving pyridyl-N atoms [19–23], in the present report, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid, …
Number of citations: 20 link.springer.com
JL Wardell, MM Jotani, ERT Tiekink - Acta Crystallographica Section …, 2016 - scripts.iucr.org
… Confirmation of proton transfer during recrystallization of dimethylamine and 2-amino-4-nitrobenzoic acid is found in (i) the similarity of the C—O bond lengths [C7—O1, O2 = 1.2587 (17…
Number of citations: 10 scripts.iucr.org
SMSV Wardell, JL Wardell - Journal of Chemical Crystallography, 2016 - Springer
Three polymorphs, designated monoclinic-1B, monoclinic-1C and triclinic-1, of 2-amino-4-nitrobenzoic acid, 1, have been characterized. These, and the previously reported monoclinic-…
Number of citations: 4 link.springer.com
M SHOJI, M MORI, K MOTOO, H KOZUKA… - Chemical and …, 1985 - jstage.jst.go.jp
Urinary metabolites of 2, 4-dinitrotoluene (2, 4-DNT) were quantitated by high-performance liquid chromatography (HPLC) after administration to male Wistar rats. The urine was …
Number of citations: 10 www.jstage.jst.go.jp
MA Mori, M Shoji, M Dohrin, T Kawagoshi, T Honda… - Xenobiotica, 1996 - Taylor & Francis
… new metabolites, 4—acetylamino-Z-nitrobenzoic acid, 2-amino—4-nitrobenzoic acid and 4—amino—2—nitrobenzoic acid accounted for about 39, 0-71 and 0-52% of the dose …
Number of citations: 6 www.tandfonline.com
TC Schmidt, M Petersmann, L Kaminski… - Fresenius' journal of …, 1997 - Springer
… In a highly polluted water sample of the former ammunition plant Stadtallendorf/Hessen, 4-aminobenzoic acid, 2-aminobenzoic acid and 2-amino-4-nitrobenzoic acid have been …
Number of citations: 44 link.springer.com
G Smith - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
… 3 ClNO 4 )(H 2 O)] n , (I)} and 2-amino-4-nitrobenzoic acid {poly[μ-aqua-aqua(μ 3 -2-amino-… , (II)}, and the hydrated potassium salt of 2-amino-4-nitrobenzoic acid {poly[μ-aqua-aqua(μ 5 …
Number of citations: 1 scripts.iucr.org
M Sayama, MA Mori, M Ishida, K Okumura, H Kozuka - Xenobiotica, 1989 - Taylor & Francis
… In the non-hydrolysed acidic fraction, 2,4-dinitrobenzoic acid, 2,4-diacetylaminobenzoic acid and 2amino-4-nitrobenzoic acid were detected as the metabolites (chromatogram not …
Number of citations: 10 www.tandfonline.com
G Smith, UD Wermuth, PC Healy… - … Section E: Structure …, 2007 - scripts.iucr.org
… The title compound was synthesized by heating together 1 mmol quantities of 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid, NAA) and guanidine carbonate (GU 2 CO 3 ) in 50% …
Number of citations: 11 scripts.iucr.org
ERT Tiekink, JL Wardell - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
… The title compound was obtained from the reaction of 2-amino-4-nitrobenzoic acid with 4-chlorobenzenesulfonyl chloride (1 mmol of each) in refluxing acetone (20 ml) for 30 min. The …
Number of citations: 2 scripts.iucr.org

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